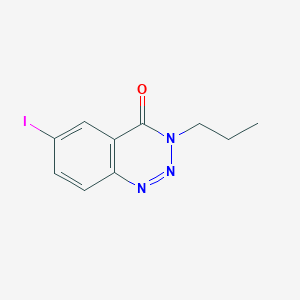
1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene is a bicyclic hydrocarbon compound that features both aromatic and alicyclic rings This compound is known for its unique structure, which includes a cyclopropylidene group fused to a tetrahydronaphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives under specific conditions. This process typically employs catalysts such as nickel or palladium to facilitate the hydrogenation reaction . Another method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
化学反应分析
Types of Reactions: 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with nickel or palladium catalysts.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, and other electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its metabolites, such as 1,2,3,4-tetrahydro-2-naphthol, are known to induce specific cellular responses . Additionally, the compound’s ability to undergo oxidation and reduction reactions plays a role in its biological activity .
相似化合物的比较
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
Decahydronaphthalene (Decalin): A fully hydrogenated derivative of naphthalene, used as a solvent and in industrial applications.
Dihydronaphthalene (Dialin): A less common derivative, used in specific chemical reactions.
Uniqueness: 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene stands out due to its cyclopropylidene group, which imparts unique chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its distinct applications and biological activities .
属性
CAS 编号 |
918631-86-4 |
|---|---|
分子式 |
C13H14 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
4-cyclopropylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C13H14/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-9-11/h1-2,4,6H,3,5,7-9H2 |
InChI 键 |
XTMDIKNALSILQX-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C(=C3CC3)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)

![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)
![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B15169842.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate](/img/structure/B15169853.png)






